molecular formula C27H25FN4O4S B2857913 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115434-36-0

4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2857913
CAS No.: 1115434-36-0
M. Wt: 520.58
InChI Key: XTHANNVYQZXULY-UHFFFAOYSA-N
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Description

4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C27H25FN4O4S and its molecular weight is 520.58. The purity is usually 95%.
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Biological Activity

The compound 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential therapeutic applications. Its biological activity has garnered attention due to its structural features, which suggest interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be broken down into several key components:

  • Fluorophenyl Group : Known for enhancing bioactivity and lipophilicity.
  • Quinazolinone Core : Often associated with anti-cancer and anti-inflammatory activities.
  • Thioether Linkage : May influence metabolic stability and bioavailability.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. A study demonstrated that compounds structurally similar to our target showed inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the quinazolinone moiety in the compound is believed to interact with various kinases involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes such as carbonic anhydrases (CAs), which play critical roles in maintaining pH balance and are implicated in tumorigenesis. Preliminary studies have reported that similar compounds exhibit Ki values (inhibition constants) ranging from 16.9 nM to 940.3 nM against human carbonic anhydrases, indicating a promising inhibitory profile for our target compound .

Neuroprotective Effects

The structural features of the compound also suggest potential neuroprotective effects. Compounds containing similar functional groups have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition of MAO-A and MAO-B has been associated with increased levels of neurotransmitters such as serotonin and dopamine, which could provide therapeutic benefits in conditions like depression and Parkinson’s disease .

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxicity of quinazolinone derivatives, compounds with similar structures demonstrated IC50 values below 10 µM against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • In Vivo Studies : Animal models treated with related quinazolinone derivatives exhibited significant tumor regression compared to controls, supporting the hypothesis that these compounds can effectively target cancerous tissues while sparing normal cells .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds have been characterized in several studies:

  • Absorption : High lipophilicity due to the fluorophenyl group enhances absorption.
  • Distribution : The presence of a methoxyethyl group may improve blood-brain barrier penetration.
  • Metabolism : Compounds are typically metabolized via cytochrome P450 enzymes, suggesting potential drug-drug interactions.
  • Excretion : Primarily renal excretion observed in animal models .

Data Tables

Activity TypeExperimental ModelIC50/Ki ValueReference
AnticancerMTT Assay on cancer cell lines<10 µM
Carbonic Anhydrase InhibitionHuman CA I & II assaysKi 16.9–940.3 nM
MAO InhibitionEnzyme assaysKi values not specified

Properties

IUPAC Name

4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-36-15-14-29-25(34)19-12-10-18(11-13-19)16-32-26(35)20-6-2-4-8-22(20)31-27(32)37-17-24(33)30-23-9-5-3-7-21(23)28/h2-13H,14-17H2,1H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHANNVYQZXULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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